Home > Products > Screening Compounds P76652 > 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 2549051-92-3

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Catalog Number: EVT-6586256
CAS Number: 2549051-92-3
Molecular Formula: C17H23N7O
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PDM‐042 ((E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin-4‐yl)morpholine)

    Compound Description: PDM-042 is a potent, selective, orally active, and brain-penetrable phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits potent inhibitory activities for human and rat PDE10A with IC50 values of less than 1 nmol/L and more than 1000-fold selectivity against other phosphodiesterases. [] In rat behavioral studies relevant to schizophrenia, PDM‐042 significantly antagonized MK‐801‐induced hyperlocomotion and attenuated the conditioned avoidance response. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

    Compound Description: This compound is a derivative of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin), a molecule with demonstrated antiparkinsonian activity in vivo. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

    Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist. [] It exhibits over 100-fold higher affinity for human D4 receptors compared to other dopamine receptor subtypes and shows weak activity at sigma1 receptors. [] In vivo studies suggest that selective blockade of D4 receptors by S 18126 is not associated with significant modification of dopaminergic transmission or antipsychotic properties. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

    Compound Description: This radiolabeled compound is designed for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptors in the brain. [] It exhibits high binding affinity for mGlu1 receptors and demonstrates high brain uptake and a favorable kinetic profile for quantitative analysis in PET studies. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

    Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: Compound 7x exhibits potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases and shows promising in vitro cytotoxicity and in vivo tumor regression capabilities. []

2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione ([11C]MPT)

    Compound Description: [11C]MPT is a radioligand designed for positron emission tomography (PET) imaging of serotonin-1A (5-hydroxytryptamine 1A [5-HT1A]) receptors in the central nervous system. []

Overview

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that falls under the category of heterocyclic compounds. It is characterized by its unique structure, which includes a pyrimidine ring, a morpholine ring, and a pyrazine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders and as a pharmacological agent.

Source

The compound is referenced in various scientific literature and patent applications, indicating its significance in research and development. Notably, it has been associated with muscarinic receptor antagonism, which is critical for neurological treatments .

Classification

This compound can be classified as:

  • Heterocyclic Compound: Contains rings with at least one atom that is not carbon.
  • Pharmacological Agent: Potential use in medicinal chemistry, particularly in neurology.
  • Piperazine Derivative: Contains a piperazine ring, commonly associated with various biological activities.
Synthesis Analysis

Methods

The synthesis of 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step reactions that include:

  1. Formation of the Pyrimidine Ring: This may involve cyclization reactions of appropriate precursors.
  2. Introduction of the Pyrazine Moiety: Typically achieved through substitution reactions or coupling methods.
  3. Piperazine and Morpholine Ring Formation: These rings are often synthesized through amination processes involving suitable amines.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Specific reagents and catalysts may also be employed to facilitate reactions.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C15H20N6O
  • Molecular Weight: Approximately 296.36 g/mol
  • Functional Groups: Pyrimidine, morpholine, pyrazine, piperazine.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions including:

  1. Nucleophilic Substitution: Particularly at the pyrimidine or piperazine positions.
  2. Hydrogenation: May be applied to reduce double bonds if present.
  3. Acylation or Alkylation: Modifications to enhance biological activity or solubility.

Technical Details

Reactions involving this compound often require specific conditions such as inert atmospheres or controlled temperatures to prevent decomposition or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for 4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine primarily involves its interaction with muscarinic receptors in the nervous system.

  1. Binding Affinity: The compound binds to muscarinic receptors, inhibiting their activity.
  2. Neuromodulation: This inhibition can lead to altered neurotransmitter release, impacting various neurological pathways.

Data

Studies indicate that modifications to the structure can significantly affect binding affinity and selectivity for specific receptor subtypes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound's purity and structural integrity.

Applications

Scientific Uses

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  2. Research Tool: Useful in studying muscarinic receptor functions and related pathways in neuroscience.
  3. Chemical Probes: Can serve as a scaffold for synthesizing other bioactive compounds with modified properties.

Properties

CAS Number

2549051-92-3

Product Name

4-{6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

IUPAC Name

4-[6-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H23N7O/c1-14-12-15(23-8-10-25-11-9-23)21-17(20-14)24-6-4-22(5-7-24)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3

InChI Key

XPBCXSFHHRYCAU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCOCC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.